![molecular formula C19H17N3O3S2 B2390057 Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706002-09-6](/img/structure/B2390057.png)
Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound. It comprises multiple aromatic and heterocyclic rings, which make it structurally unique. The combination of benzo[c][1,2,5]thiadiazole, benzo[d][1,3]dioxole, and 1,4-thiazepane components indicates its potential for a wide range of chemical reactivity and applications.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzo[c][1,2,5]thiadiazole derivatives, have been researched as inhibitors of pd-l1 , suggesting potential immunomodulatory effects.
Mode of Action
It’s known that benzo[c][1,2,5]thiadiazole-based compounds exhibit intramolecular charge transfer during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group . This property is often utilized in photovoltaics and as fluorescent sensors .
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .
Pharmacokinetics
The compound’s molecular weight (16721) and physical form (light-yellow to yellow powder or crystals) suggest potential for oral absorption and systemic distribution .
Result of Action
Benzo[c][1,2,5]thiadiazole-based compounds have been shown to exhibit strong electron-accepting properties, which are primarily used in photovoltaic applications but also as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits aggregated-induced emission (AIE) properties, attributed to its photoactive BTZ core and nonplanar geometry . This suggests that the compound’s photophysical properties could be influenced by the presence of light and the surrounding molecular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multistep organic synthesis processes:
Formation of Benzo[c][1,2,5]thiadiazol-5-yl intermediate: : Utilizing 2-aminobenzenethiol and sulfur sources in the presence of oxidizing agents.
Integration with Benzo[d][1,3]dioxol-5-yl moiety: : This often involves a palladium-catalyzed coupling reaction.
Construction of the 1,4-thiazepan-4-yl segment: : This step can be achieved via cyclization reactions using suitable diamine precursors.
Industrial Production Methods
Industrial production may leverage continuous flow techniques and automated reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions or renewable solvents, is also increasingly favored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.
Reduction: : Can be reduced to form more stable derivatives under mild conditions.
Substitution: : Substitution reactions can be performed on the benzene rings or heterocyclic components.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Halo-derivatives, alkylated products.
Scientific Research Applications
Organic Electronics
Donor-Acceptor Systems
Benzo[c][1,2,5]thiadiazole acts as an effective electron acceptor in donor-acceptor (D–A) systems utilized in organic photovoltaics and organic field-effect transistors (OFETs). The incorporation of this compound into polymeric matrices enhances the charge transport properties and stability of the devices. For example, studies have shown that polymers containing benzo[c][1,2,5]thiadiazole exhibit improved power conversion efficiencies in solar cells due to their favorable energy levels and absorption characteristics .
Table 1: Performance Metrics of D–A Systems with Benzo[c][1,2,5]thiadiazole
Compound Type | Device Type | Power Conversion Efficiency (%) | Mobility (cm²/V·s) |
---|---|---|---|
Polymer | Organic Solar Cell | 8.5 | 0.01 |
Small Molecule | OFET | 6.2 | 0.15 |
Photonic Applications
Fluorescent Materials
The unique photophysical properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable for use in fluorescent materials for optoelectronic applications. Their ability to emit light at specific wavelengths can be harnessed in organic light-emitting diodes (OLEDs) and sensors. Research indicates that compounds featuring this moiety can achieve high fluorescence quantum yields and thermal stability .
Pharmaceutical Applications
Therapeutic Agents
Recent studies have explored the potential of benzo[c][1,2,5]thiadiazole derivatives as therapeutic agents targeting various diseases. For instance, certain derivatives have been identified as modulators of CCK2 receptors, showing promise in treating conditions associated with these pathways . The structural modifications involving benzo[d][1,3]dioxole and thiazepane enhance their biological activity.
Case Study: CCK2 Modulation
A study demonstrated that specific amidophenyl-sulfanylamino derivatives of benzo[c][1,2,5]thiadiazole exhibited significant CCK2 receptor antagonism in vitro. The results indicated a dose-dependent response with potential implications for treating gastrointestinal disorders .
Material Science
Metal-Organic Frameworks (MOFs)
Benzo[c][1,2,5]thiadiazole serves as a rigid ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks are utilized for gas storage and separation applications due to their high surface area and tunable porosity. The incorporation of this compound has been shown to enhance the stability and functionality of MOFs when interacting with metal ions like Al³⁺ and Ga³⁺ .
Comparison with Similar Compounds
Compared to other compounds with similar structural elements, this compound stands out due to its unique combination of benzo[c][1,2,5]thiadiazole and benzo[d][1,3]dioxole moieties. This structural uniqueness imparts distinctive electronic and reactive properties.
List of Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: : Known for their use in electronic materials.
Benzo[d][1,3]dioxole derivatives: : Often explored for their biological activity.
1,4-Thiazepane derivatives: : Used in medicinal chemistry for their pharmacological properties.
There you have it. An intriguing compound with a wide range of potential applications across various fields. What part of this caught your interest the most?
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound consists of several key structural components:
- Benzo[c][1,2,5]thiadiazole : Known for its electron-deficient properties, making it useful in various electronic applications.
- Benzo[d][1,3]dioxole : This moiety contributes to the compound's stability and reactivity.
- 1,4-Thiazepane : A heterocyclic ring that enhances biological activity.
The synthesis typically involves multi-step reactions including cyclization and functionalization processes. For instance, the synthesis of similar derivatives has been documented using methods like Suzuki-Miyaura coupling .
2.1 Anticancer Properties
Recent studies have highlighted the potential of benzo[c][1,2,5]thiadiazole derivatives as inhibitors of ALK5 (activin receptor-like kinase 5), which plays a crucial role in TGF-β signaling pathways involved in cancer progression. For example:
- Compound 14c demonstrated an IC50 of 0.008 μM against ALK5, significantly outperforming control compounds like LY-2157299 .
Table 1: Comparison of ALK5 Inhibitory Activity
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
14c | 0.008 | High |
LY-2157299 | 0.129 | Moderate |
EW-7197 | 0.014 | Moderate |
The mechanism by which benzo[c][1,2,5]thiadiazole derivatives exert their effects involves:
- Inhibition of TGF-β-induced Smad signaling pathways.
- Reduction in cell motility in various cancer cell lines (e.g., SPC-A1 and HepG2) through wound healing assays .
3. Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of these compounds indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. For instance:
4.1 Study on Thiadiazole Derivatives
A study focusing on thiadiazole derivatives revealed their broad spectrum of biological activities including antimicrobial and anticancer effects. The research emphasized the importance of structural modifications to enhance efficacy .
4.2 Synthesis and Evaluation
Research conducted on the synthesis and biological evaluation of various benzothiadiazole derivatives demonstrated their potential as multi-target ligands in treating complex diseases . This underscores the versatility of benzo[c][1,2,5]thiadiazole-containing compounds in drug design.
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2,1,3-benzothiadiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-19(13-1-3-14-15(9-13)21-27-20-14)22-6-5-18(26-8-7-22)12-2-4-16-17(10-12)25-11-24-16/h1-4,9-10,18H,5-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMFWAKNJLWOIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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